![molecular formula C9H10BrNO3S B2573682 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide CAS No. 2168373-65-5](/img/structure/B2573682.png)
3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide
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Overview
Description
“3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide” is a chemical compound that has gained significant attention in scientific research due to its unique physical properties. It is also known by other names such as “4-bromo-N,N,3-trimethylbenzenesulfonamide” and "N,N-dimethyl-4-bromo-3-methylbenzenesulfonamide" .
Synthesis Analysis
While specific synthesis methods for “3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide” were not found, there are related compounds that have been synthesized using various methods. For instance, “4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
Molecular Structure Analysis
The molecular formula of “3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide” is C9H10BrNO3S. The molecular weight is 292.15. The exact mass is 262.961548 .
Physical And Chemical Properties Analysis
The density of “3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide” is 1.5±0.1 g/cm3 . The boiling point is 340.3±44.0 °C at 760 mmHg . The melting point is 74-78ºC . The flash point is 159.6±28.4 °C .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds synthesized from 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide have been studied for their antimicrobial and antifungal activities. These studies indicate the utility of such compounds in developing new antibacterial and antifungal agents, highlighting the broader implications of benzenesulfonamide derivatives in medical and pharmaceutical research (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Synthetic Methodologies and Drug Development
Research on 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide has also led to advancements in synthetic methodologies, contributing to the development of novel compounds with potential applications in drug development. The synthesis of N-(4-amino benzyl)-N,4-dimethyl benzenesulfonamide, for instance, demonstrates an environmentally friendly and technically valuable synthetic method, providing insights into the design of new compounds for biomedical applications (Zhou Zeng-yong, 2008).
Enzyme Inhibition and Antibacterial Properties
Further research on derivatives of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide has explored their enzyme inhibition and antibacterial properties. These studies contribute to understanding the mechanisms by which these compounds interact with biological systems, potentially leading to new therapeutic strategies for treating various diseases (Aziz‐ur‐Rehman et al., 2014).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of compounds derived from 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide have been elucidated through various studies. These investigations provide valuable information on the molecular configuration, electronic structure, and potential reactivity of these compounds, contributing to the broader knowledge of sulfonamide chemistry and its implications in drug design and other applications (Deng, Liao, Tan, & Liu, 2021).
Safety And Hazards
The safety data sheet for a related compound, “4-Bromo-N,N,3-trimethylbenzenesulphonamide”, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .
properties
IUPAC Name |
3-bromo-4-formyl-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-11(2)15(13,14)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGGLDXEXXCLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide |
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